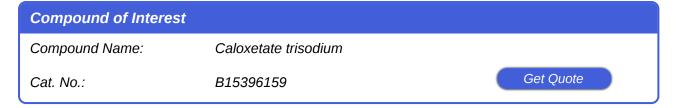


# An In-Depth Technical Guide to the Chemical Properties of Caloxetate Trisodium

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Caloxetate trisodium (CAS No: 207230-20-4) is a key component in advanced medical imaging agents.[1] Specifically, it serves as an excipient in formulations of gadoxetate disodium (Eovist®, Primovist®), a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) of the liver.[2][3][4] This document provides a comprehensive overview of the chemical properties of Caloxetate trisodium, with a focus on data relevant to researchers, scientists, and professionals in drug development.

**Caloxetate trisodium** is a heterocyclic organic compound, specifically a trisodium salt of caloxetic acid, which incorporates a calcium ion in its structure.[1][5] Its primary function within the gadoxetate disodium formulation is to act as a chelating agent, ensuring the stability of the gadolinium complex.[1] This stabilization is crucial for minimizing the potential toxicity of free gadolinium ions and ensuring the efficacy of the contrast agent.

## **Chemical and Physical Properties**

**Caloxetate trisodium** is a complex molecule with specific physicochemical properties that are critical for its function in a pharmaceutical formulation. A summary of these properties is presented below.

## **Physicochemical Properties**



| Property          | Value  | Reference    |
|-------------------|--|--------------|
| CAS Number        | 207230-20-4  | [6][7][8][9] |
| Molecular Formula | C23H28CaN3Na3O11   | [1][7][10]   |
| Molecular Weight  | 631.53 g/mol   | [7][10]      |
| IUPAC Name        | calcium;trisodium;2-[[(2S)-2-<br>[bis(carboxylatomethyl)amino]-<br>3-(4-ethoxyphenyl)propyl]-[2-<br>[bis(carboxylatomethyl)amino]e<br>thyl]amino]acetate | [7][10]      |
| Appearance        | White crystalline powder   | [11]         |
| Solubility        | Highly soluble in water  | [11]         |

## **Properties in Formulation (Eovist®/Primovist®)**

The following properties are for the final formulation of gadoxetate disodium, in which **Caloxetate trisodium** is a key excipient.

| Property (at 37°C) | Value                         | Reference |
|--------------------|-------------------------------|-----------|
| Osmolality         | 0.688 Osm/kg H <sub>2</sub> O | [1][12]   |
| Viscosity          | 1.19 cP                       | [1][12]   |
| Density            | 1.088 g/mL                    | [1]       |
| рН                 | 6.8–8.0                       | [1][4]    |

# **Chemical Behavior and Stability Chelation**

The primary chemical property of **Caloxetate trisodium** is its ability to act as a chelating agent. The molecule possesses multiple carboxylate and amine groups that can coordinate with metal ions, forming stable complexes. This is crucial for sequestering any free metal ions and ensuring the stability of the active pharmaceutical ingredient, gadoxetate disodium.



## **Stability**

**Caloxetate trisodium** is stable under a wide range of pH conditions, a critical feature for its use in an injectable formulation that must be compatible with physiological pH. It is also thermally stable under standard storage conditions, although it should be protected from excessive heat. In aqueous solutions, it can undergo hydrolysis, leading to the release of sodium ions.

# Experimental Protocols Synthesis of Caloxetate Trisodium

The synthesis of **Caloxetate trisodium** is a multi-step process. While detailed proprietary methods are not publicly available, the general synthetic route can be described as follows:

- Precursor Condensation: The synthesis begins with the reaction of a calcium-glycine derivative, such as N-carboxymethyl glycine, with 4-ethoxybenzyl chloride under alkaline conditions. This step forms an intermediate calcium complex.[11]
- Carboxylation: Sodium monochloroacetate is then introduced to add more carboxylate groups through nucleophilic substitution.[11]
- Formation of the Trisodium Salt: The resulting caloxetate (in its calcium salt form) is dissolved in water. Sodium hydroxide is gradually added with stirring at a controlled temperature. The pH is carefully adjusted to ensure the complete conversion to the trisodium salt.[11]
- Isolation: The final product, Caloxetate trisodium, is precipitated from the solution, typically
  by evaporation of the water or by cooling. The resulting product is then purified to meet
  pharmaceutical-grade standards (>99%).[11]

## In Vitro Relaxivity Measurement of Gadoxetate Disodium

The relaxivity of the gadoxetate disodium contrast agent, which contains **Caloxetate trisodium**, is a key measure of its efficacy. The following is a general protocol for measuring relaxivity:



• Sample Preparation: Prepare a series of dilutions of the gadoxetate disodium formulation in a physiologically relevant medium, such as 150 mM saline solution or plasma, to obtain a range of gadolinium concentrations.

#### • T1 Measurement:

- Use a benchtop NMR relaxometer or an MRI scanner operating at a specific field strength (e.g., 1.5 T or 3 T).
- Maintain the sample temperature at 37°C.
- Measure the longitudinal relaxation time (T1) for each sample concentration using an appropriate pulse sequence, such as an inversion recovery sequence.

### • Data Analysis:

- Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.
- Plot the relaxation rate (R1) as a function of the gadolinium concentration.
- The slope of the resulting linear regression is the longitudinal relaxivity (r1), expressed in units of L mmol<sup>-1</sup> s<sup>-1</sup>.[13]

Quantitative Data: Relaxivity of Gadoxetate Disodium



| Tissue/Biofluid | Magnetic Field Strength | r1 Relaxivity (L mmol <sup>-1</sup> s <sup>-1</sup> ) |
|-----------------|-------------------------|---|
| Liver Tissue    | 1.41 T                  | 15.0 ± 0.9  |
| 1.5 T           | 14.6 ± 1.1              |   |
| 3 T             | 9.8 ± 0.5               | _   |
| 4.7 T           | 7.3 ± 0.3               | _   |
| 7 T             | 6.0 ± 0.3               | _   |
| Blood           | 1.41 T                  | 7.5 ± 0.2   |
| 1.5 T           | 7.3 ± 0.3               |   |
| 3 T             | 6.6 ± 0.2               | _   |
| 4.7 T           | 6.4 ± 0.2               | _   |
| 7 T             | 6.2 ± 0.3               | _   |
| Urine           | 1.41 T                  | 5.6 ± 0.1   |
| 7 T             | 4.5 ± 0.1               |   |
| Bile            | 1.41 T                  | 5.6 ± 0.4   |
| 7 T             | 4.3 ± 0.6               |   |

Data adapted from Ziemian et al. (2020).[14]

## **Biodistribution and Pharmacokinetics**

The biodistribution of the injected gadoxetate disodium formulation is critical to its function as a liver-specific MRI contrast agent. After intravenous administration, gadoxetate disodium exhibits a biphasic mode of action.[2]

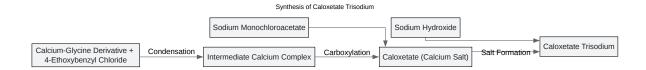
• Initial Distribution: The agent first distributes into the vascular and extravascular spaces, allowing for dynamic phase imaging.[5]



• Hepatobiliary Phase: Subsequently, it is selectively taken up by hepatocytes.[2][6] This uptake is mediated by organic anion transporting polypeptides (OATPs). This phase, which occurs approximately 20 minutes after injection, allows for hepatocyte-specific imaging.[2][5]

Approximately 50% of the administered dose is excreted through the hepatobiliary system, and the remaining 50% is excreted via the kidneys in individuals with normal liver and kidney function.[5]

# Visualizations Synthesis Workflow



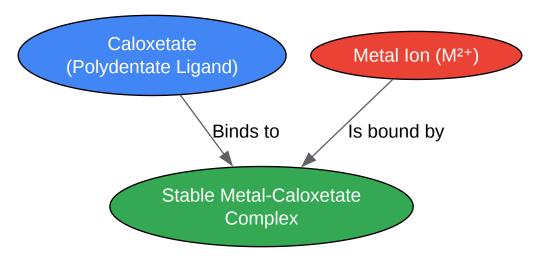
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Caption: A simplified workflow for the synthesis of Caloxetate trisodium.

### **Chelation Mechanism**



### Chelation of a Metal Ion (M2+) by Caloxetate

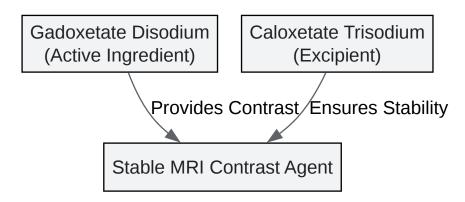


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Caption: The chelation mechanism of Caloxetate with a metal ion.

## Role as an Excipient

Logical Relationship of Components in Gadoxetate Disodium Formulation



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Caption: The functional relationship of **Caloxetate trisodium** in the final drug product.

### Conclusion



Caloxetate trisodium is a sophisticated chelating agent with chemical properties tailored for its role as a stabilizing excipient in gadoxetate disodium formulations. Its high water solubility, stability across a physiological pH range, and potent chelation capacity are central to the safety and efficacy of the final contrast agent. While it does not appear to have direct biological signaling functions, its chemical properties are paramount to the performance of the drug product in a clinical setting. This guide provides a foundational understanding of these properties for professionals engaged in the research and development of pharmaceutical agents.

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